

5-Chloro-2-iodobenzaldehyde safety data sheet (SDS)

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Compound of Interest

Compound Name: 5-Chloro-2-iodobenzaldehyde

CAS No.: 1001334-22-0

Cat. No.: B2444130

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Technical Monograph: 5-Chloro-2-iodobenzaldehyde

CAS: 1001334-22-0 | Formula: C₇H₄ClIO | MW: 266.46 g/mol [1][2]

Introduction: The Orthogonal Scaffold

In modern drug discovery, **5-Chloro-2-iodobenzaldehyde** is not merely a reagent; it is a strategic "linchpin" scaffold.[2] Its value lies in its orthogonal reactivity profile. It presents three distinct functional handles—an aldehyde, an aryl iodide, and an aryl chloride—each activatable under specific, non-overlapping conditions.[2]

For the medicinal chemist, this molecule solves a specific problem: Regioselective Multi-Functionalization.[2] The significant bond dissociation energy difference between the C–I bond (~65 kcal/mol) and the C–Cl bond (~95 kcal/mol) allows for sequential palladium-catalyzed cross-couplings.[2] One can engage the iodine position first (e.g., Suzuki-Miyaura) without disturbing the chlorine, which remains available for late-stage diversification.[2]

Part 1: Critical Safety Profile (SDS Analysis)

Standard Safety Data Sheets (SDS) often list generic hazards.[2] The following analysis contextualizes these for the bench scientist.

Hazard Identification (GHS Standards)

Signal Word:WARNING[2][3]

Hazard Statement	Code	Operational Implication
Skin Irritation	H315	Halogenated benzaldehydes are lipophilic; they penetrate nitrile gloves faster than standard organics.[2] Double-gloving is recommended for prolonged handling.[2]
Eye Irritation	H319	The aldehyde moiety can form hydrates on moist surfaces (corneas), leading to stinging/tearing.[2] Goggles are non-negotiable.
STOT - Single Exp.	H335	Respiratory irritation.[2] As a solid, dust generation is the primary vector.[2] Weigh only inside a fume hood.
Acute Tox.[2][4][5][6] (Oral)	H302	Harmful if swallowed.[2] Standard hygiene applies.

Stability & Storage (The "Hidden" Hazards)

Unlike simple benzaldehydes, the iodo-substituent introduces photochemical instability.[2]

- **Photolysis Risk:** Aryl iodides are prone to homolytic cleavage under UV/visible light, generating aryl radicals that lead to de-iodination (forming 3-chlorobenzaldehyde impurities) or homocoupling.[2]
- **Oxidation Risk:** The aldehyde is susceptible to autoxidation to the corresponding benzoic acid (5-chloro-2-iodobenzoic acid), especially if the iodine atom exerts steric strain that distorts the carbonyl planarity.[2]

Mandatory Storage Protocol:

- Temperature: 2–8°C (Refrigerate).
- Atmosphere: Store under inert gas (Argon/Nitrogen).[2]
- Light: Amber vials or aluminum foil wrapping is critical.[2]

Part 2: Physicochemical Data[2]

Property	Value	Notes
Appearance	Yellow to Off-white Solid	Darkening indicates iodine liberation or oxidation.[2]
Molecular Weight	266.46 g/mol	Useful for stoichiometry calculations.[2]
Solubility	DMSO, DMF, DCM, Chloroform	Sparingly soluble in water/hexanes.[2]
Melting Point	N/A (Varies by polymorph)	Generally solid at RT; handle as a solid.[2]
Reactivity Rank	C–I > CHO > C–Cl	The "Ladder of Reactivity" (See Section 3).[2]

Part 3: Synthetic Utility & Logic

The core value of this compound is the ability to perform site-selective transformations.[2]

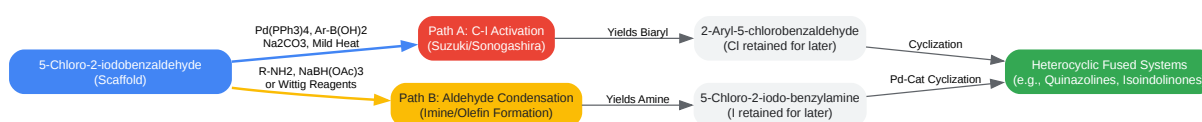
The Reactivity Hierarchy[2]

- Tier 1 (Most Reactive): The C–I bond.[2] Reacts with Pd(0) at room temperature or mild heating.[2]
- Tier 2 (Intermediate): The Aldehyde. Reacts with amines (reductive amination) or ylides (Wittig) generally without affecting the halogens (unless strong reducing agents like LiAlH₄ are used).[2]

- Tier 3 (Least Reactive): The C–Cl bond.[2] Requires specialized ligands (e.g., Buchwald phosphines) and higher temperatures to activate, usually after the other positions are derivatized.[2]

Visualizing the Workflow

The following diagram illustrates the divergent pathways available from this single precursor.



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Figure 1: Divergent synthetic pathways demonstrating the orthogonal reactivity of the iodine and aldehyde handles.[2]

Part 4: Experimental Protocols

Note: These protocols are generalized templates based on standard organic synthesis principles for halo-benzaldehydes.

Protocol A: Chemoselective Suzuki Coupling (C–I Activation)

Objective: Couple an aryl boronic acid to the C-2 position while preserving the C-5 chlorine.[2]

Reagents:

- **5-Chloro-2-iodobenzaldehyde** (1.0 equiv)[2]
- Aryl Boronic Acid (1.1 equiv)[2]
- Pd(PPh₃)₄ (3-5 mol%) — Chosen for mildness; avoids activating the Cl.[2]
- Na₂CO₃ (2.0 equiv, 2M aqueous)[2]

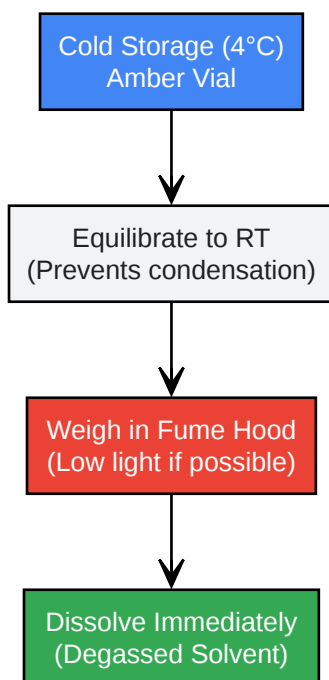
- DME or Toluene/EtOH (Solvent)[2]

Step-by-Step:

- Degassing (Crucial): The aldehyde is air-sensitive.[2] Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst.[2] Oxygen causes Pd oxidation and homocoupling of the boronic acid.[2]
- Assembly: In a glovebox or under strong Argon flow, add the aldehyde, boronic acid, and Pd catalyst to the reaction vessel.
- Initiation: Add the degassed solvent and base.[2] Seal the vessel immediately.
- Reaction: Heat to 60–80°C. Note: Do not exceed 100°C, as this may begin to activate the C–Cl bond or cause aldehyde disproportionation (Cannizzaro).
- Monitoring: Monitor via TLC or LCMS. The starting material (iodide) should disappear rapidly.[2] If the chlorinated product starts reacting, lower the temperature.[2]
- Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄. [2]
- Purification: Flash column chromatography. Caution: The aldehyde product may be silica-active; neutralize silica with 1% Et₃N if streaking occurs.[2]

Protocol B: Safe Handling & Weighing

Objective: Minimize exposure and degradation during setup.[2]



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Figure 2: Best-practice workflow for handling light/moisture-sensitive halogenated aldehydes. [2]

Part 5: Waste Management & Environmental[2]

- Halogenated Waste: This compound and its derivatives must be disposed of in the Halogenated Organic Waste stream.[2] Do not mix with general organics, as high-temperature incineration of chlorinated/iodinated compounds requires scrubbers to remove HCl/HI gases.[2]
- Aquatic Toxicity: Halogenated aromatics are often toxic to aquatic life with long-lasting effects.[2] Ensure zero discharge to drains.

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